molecular formula C7H14N2 B3067650 (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole CAS No. 1312756-38-9

(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole

Cat. No.: B3067650
CAS No.: 1312756-38-9
M. Wt: 126.20
InChI Key: PFZIWBWEHFZIMT-NKWVEPMBSA-N
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Description

(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole is a bicyclic nitrogen-containing heterocycle

Mechanism of Action

Target of Action

The primary targets of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole are currently unknown. This compound belongs to the pyrrole class of organic compounds, which are known for their diverse biological activities . .

Mode of Action

Pyrrole derivatives are known to interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, inhibiting or activating biochemical pathways . The exact interaction of this compound with its potential targets needs further investigation.

Biochemical Pathways

Without specific target identification, it’s challenging to pinpoint the exact biochemical pathways affected by this compound. Pyrrole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the current literature. These properties are crucial for understanding the bioavailability of the compound. Typically, pyrrole derivatives exhibit diverse pharmacokinetic properties depending on their chemical structure .

Result of Action

Given the diverse biological activities of pyrrole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular level

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the cyclization of α-amino carbonyl compounds and aldehydes catalyzed by iodine, which proceeds smoothly in good yields and tolerates various functional groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

Properties

IUPAC Name

(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZIWBWEHFZIMT-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877212-98-1
Record name rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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